(E)-6-Decenal
Description
Structure
3D Structure
Properties
CAS No. |
147159-48-6 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(E)-dec-6-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h4-5,10H,2-3,6-9H2,1H3/b5-4+ |
InChI Key |
BHAHVSKDYRPNIR-SNAWJCMRSA-N |
SMILES |
CCCC=CCCCCC=O |
Isomeric SMILES |
CCC/C=C/CCCCC=O |
Canonical SMILES |
CCCC=CCCCCC=O |
Other CAS No. |
147159-48-6 |
Origin of Product |
United States |
Chemical Synthesis and Production Methodologies of E 6 Decenal
Stereoselective Synthesis Approaches for Unsaturated Aldehydes
The creation of the (E)-double bond in unsaturated aldehydes like (E)-6-Decenal is a critical challenge in their synthesis. Several powerful stereoselective methods have been developed to address this, with the Horner-Wadsworth-Emmons and Wittig reactions being paramount.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org The key to its success in generating predominantly (E)-alkenes lies in the thermodynamic control of the reaction, where the transition state leading to the trans product is sterically favored. nrochemistry.comalfa-chemistry.com The reaction mechanism begins with the deprotonation of a phosphonate ester to form a nucleophilic carbanion. This carbanion then adds to the carbonyl carbon of an aldehyde, leading to an oxaphosphetane intermediate which subsequently collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. wikipedia.orgalfa-chemistry.com
The choice of the phosphonate reagent and reaction conditions can be tailored to optimize the (E)-selectivity. For instance, the use of bulky phosphonate groups can further enhance the preference for the trans isomer. The HWE reaction is highly valued for its reliability and the ease of separation of the phosphate byproduct. alfa-chemistry.com
The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. wikipedia.org While the classical Wittig reaction with non-stabilized ylides often favors the formation of (Z)-alkenes, modifications and the use of stabilized ylides can steer the reaction towards the (E)-isomer. Stabilized ylides, typically containing an electron-withdrawing group, are less reactive and their reactions are often reversible, allowing for equilibration to the more thermodynamically stable (E)-alkene. wikipedia.org The Schlosser modification of the Wittig reaction provides a pathway to (E)-alkenes from non-stabilized ylides by using a strong base to deprotonate the intermediate betaine, followed by a protonation step that leads to the more stable threo-betaine, which then eliminates to the (E)-alkene. wikipedia.org
Cross-metathesis has also emerged as a powerful tool for the synthesis of unsaturated aldehydes. This method, often employing ruthenium-based catalysts such as Grubbs' catalysts, involves the exchange of substituents between two alkenes. researchgate.netorganic-chemistry.org To synthesize an unsaturated aldehyde, a terminal alkene can be reacted with a suitable α,β-unsaturated aldehyde or a protected precursor. The stereoselectivity of cross-metathesis can be influenced by the choice of catalyst and the steric and electronic properties of the substrates. While it can produce a mixture of (E) and (Z) isomers, optimization of reaction conditions often allows for high selectivity towards the desired (E)-isomer. researchgate.net
Laboratory-Scale Synthetic Routes for Decenal Analogues
While specific laboratory-scale syntheses of this compound are not extensively detailed in publicly available literature, the synthesis of structurally similar unsaturated aldehydes provides a clear blueprint for its preparation. These routes typically employ the stereoselective methods discussed previously.
A common strategy for synthesizing a C10 unsaturated aldehyde like this compound via the Horner-Wadsworth-Emmons reaction would involve the reaction of a C5 aldehyde, such as pentanal, with a C5 phosphonate ylide. The general procedure would be as follows:
| Step | Description |
| 1. Preparation of the Phosphonate Ester | A suitable C5 alkyl halide would be reacted with a trialkyl phosphite (B83602) in an Arbuzov reaction to generate the corresponding diethyl phosphonate. |
| 2. Ylide Formation | The phosphonate ester would be treated with a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the stabilized phosphonate carbanion. |
| 3. Olefination | Pentanal would then be added to the solution of the ylide. The reaction mixture would be stirred, typically at room temperature, to allow for the formation of the (E)-alkene. |
| 4. Workup and Purification | The reaction would be quenched, and the product extracted. The water-soluble phosphate byproduct is easily removed by washing with water. The crude this compound would then be purified by column chromatography or distillation. |
For a Wittig-based synthesis of a decenal analogue, a C5 phosphonium (B103445) salt would be prepared by reacting triphenylphosphine (B44618) with a C5 alkyl halide. The ylide would be generated by treatment with a strong base. This ylide would then be reacted with a C5 aldehyde. To favor the (E)-isomer, a stabilized ylide or the Schlosser modification would be employed.
An example of a related synthesis is the preparation of γ-keto-α,β-unsaturated esters, which involves a Grubbs cross-metathesis step. In this sequence, an allylic alcohol is first synthesized and then subjected to cross-metathesis with an acrylate (B77674) using a second-generation Grubbs catalyst. The resulting unsaturated alcohol is then oxidized to the corresponding aldehyde or ketone. nih.govacs.org A similar strategy could be adapted for this compound, where a suitable diene is reacted with a protected aldehyde precursor via cross-metathesis.
Advancements in Organic Synthesis for Volatile Compound Production
The production of volatile compounds, including aldehydes used in the fragrance and flavor industries, is increasingly driven by the principles of green and sustainable chemistry. researchgate.net Recent advancements focus on developing more efficient, selective, and environmentally benign synthetic methods.
Catalytic Oxidation of Alcohols: A significant area of progress is the catalytic oxidation of alcohols to aldehydes. Traditional methods often rely on stoichiometric and often toxic oxidizing agents. Modern approaches utilize catalytic amounts of transition metals or metal-free catalysts with environmentally friendly terminal oxidants like molecular oxygen (from air) or hydrogen peroxide. acs.orgorganic-chemistry.org For instance, systems employing catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have been developed for the selective oxidation of primary alcohols to aldehydes with high efficiency and selectivity, preventing overoxidation to carboxylic acids. organic-chemistry.orgamazonaws.com The oxidation of α,β-unsaturated alcohols to their corresponding aldehydes can be achieved with high selectivity using biocatalytic methods. nih.gov
Biocatalysis and Synthetic Biology: The use of enzymes and whole-cell systems for the synthesis of volatile compounds is a rapidly growing field. nih.govchemrxiv.org Biocatalytic processes offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. researchgate.net Alcohol dehydrogenases (ADHs), for example, are used for the oxidation of alcohols to aldehydes. nih.gov Furthermore, metabolic engineering and synthetic biology are being employed to engineer microorganisms to produce specific fragrance and flavor compounds, including unsaturated aldehydes, from renewable feedstocks. kaust.edu.samairfragrance.comeurekalert.org This approach offers a sustainable alternative to traditional chemical synthesis and extraction from natural sources. kaust.edu.sa
Advanced Analytical Techniques for E 6 Decenal Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile compounds like (E)-6-Decenal. In this method, a sample is vaporized and injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.
For the analysis of this compound, specific GC-MS parameters are optimized to achieve clear separation and sensitive detection. This includes selecting the appropriate capillary column, often a polar phase like polyethylene (B3416737) glycol (PEG), and programming the oven temperature to ramp up gradually, ensuring the elution of a wide range of volatiles. For instance, a typical temperature program might start at 40°C and increase to 200°C or higher. internationaloliveoil.org The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared against established libraries, such as the NIST database, for positive identification. mdpi.com
Table 1: GC-MS Parameters for Volatile Compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. internationaloliveoil.org |
| Column Type | Fused silica (B1680970) capillary with a polar stationary phase (e.g., PEG) | Separates compounds based on polarity and boiling point. internationaloliveoil.org |
| Oven Temperature Program | Initial hold at 40°C, then ramp at 3°C/min to 200°C | Provides separation of a wide range of volatile compounds. internationaloliveoil.org |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Detector | Mass Spectrometer (MS) | Identifies and quantifies compounds based on mass spectra. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into a reproducible pattern for identification. mdpi.com |
| Mass Range | m/z 50-350 | Detects the characteristic fragments of this compound and other volatiles. mdpi.com |
Headspace Collection and Solid-Phase Microextraction (HS-SPME) Techniques for Semiochemical Profiling
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds, including semiochemicals like this compound. nih.gov This method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above a solid or liquid sample) in a sealed vial. scirp.org Volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber. frontiersin.org After a set extraction time, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. internationaloliveoil.orgfrontiersin.org
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. scirp.orgresearchgate.net For profiling a broad range of semiochemicals, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often preferred due to its ability to adsorb compounds with different polarities and molecular weights. scirp.orgbee.or.kr Optimization of extraction time and temperature is crucial to ensure that equilibrium is reached between the sample, headspace, and fiber, leading to reproducible and quantitative results. frontiersin.orgmdpi.com HS-SPME is particularly valuable for studying the volatile profiles of biological samples, such as those from stored product beetles or human skin, to identify behavior-modifying semiochemicals. nih.govmdpi.com
Table 2: HS-SPME Optimization Parameters for Semiochemical Analysis
| Parameter | Investigated Range/Options | Optimal Condition | Rationale |
|---|---|---|---|
| SPME Fiber Coating | PDMS/DVB, CAR/PDMS, DVB/CAR/PDMS, PA | DVB/CAR/PDMS | Provides the most efficient extraction for a wide range of volatiles. scirp.orgbee.or.kr |
| Extraction Temperature | 40°C - 60°C | 60°C | Increases the volatility of semiochemicals, enhancing their transfer to the headspace. scirp.org |
| Extraction Time | 15 - 60 minutes | 45 - 60 minutes | Allows for sufficient time for analytes to reach equilibrium between the sample and the fiber. scirp.orgfrontiersin.org |
| Sample Volume | 2 mL - 4 mL | 2 mL | Optimizes the headspace volume for efficient extraction. scirp.org |
| Ionic Strength | With or without NaCl saturation | Varies by application | Adding salt can increase the volatility of some compounds by the "salting-out" effect. scirp.org |
Integration of Olfactometric Detection with Chromatographic Systems
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. mdpi.com As compounds elute from the GC column, the effluent is split between a conventional detector (like a mass spectrometer or flame ionization detector) and an olfactometry port, where a trained analyst sniffs the effluent and records the odor description and intensity. mdpi.com This allows for the direct correlation of specific chemical compounds with their perceived aroma.
Development of High-Sensitivity and Selective Spectroscopic and Chromatographic Methods for Aldehyde Characterization
The characterization of aldehydes like this compound often requires high-sensitivity and selective analytical methods due to their reactivity and potential for low concentrations in complex matrices. internationaloliveoil.org
High-Performance Liquid Chromatography (HPLC): For aldehydes, derivatization is often employed to enhance detection and improve chromatographic separation. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable DNPH-hydrazone derivatives. epa.gov These derivatives can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV/Vis detection. epa.govwaters.com This method provides excellent sensitivity and is widely used for the determination of aldehydes in various environmental and food samples. epa.gov
Advanced Chromatographic Techniques: The development of Ultra-High-Performance Liquid Chromatography (UPLC) offers faster analysis times and improved resolution compared to conventional HPLC. waters.com For volatile aldehydes, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry provides exceptional separation power, allowing for the resolution of complex mixtures of isomers and compounds with similar boiling points.
Spectroscopic Methods: While chromatography is essential for separation, spectroscopic techniques provide detailed structural information. Infrared (IR) spectroscopy can be used to identify the characteristic functional groups of aldehydes. minsocam.org Recent advancements in IR spectroscopy, such as solvent absorption compensation techniques, have improved the sensitivity for analyzing biomolecules in aqueous solutions, which could be applied to studying the interactions of aldehydes in biological systems. spectroscopyonline.com Theoretical methods like Density Functional Theory (DFT) can be used to predict and interpret the spectroscopic properties (e.g., UV-Vis spectra) of aldehydes and their reaction mechanisms. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (E)-2-decenal |
| This compound |
| 2,4-dinitrophenylhydrazine (DNPH) |
| Carboxen |
| Divinylbenzene |
| Helium |
| Hydrogen |
| Nitrogen |
| Polydimethylsiloxane (PDMS) |
| Polyethylene glycol (PEG) |
Biosynthesis and Metabolic Pathways of Decenal Compounds
Enzymatic Pathways and Molecular Mechanisms of Aldehyde Biogenesis
The lipoxygenase (LOX) pathway is a well-established route for the biogenesis of volatile aldehydes in plants and other organisms mdpi.comuliege.beocl-journal.org. This pathway typically begins with the action of lipoxygenases (LOXs), a family of non-heme iron-containing dioxygenase enzymes. LOXs catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs), such as linoleic acid (C18:2) and linolenic acid (C18:3), at specific positions (e.g., the 9th or 13th carbon) to form hydroperoxy fatty acids mdpi.comuliege.beocl-journal.org.
These hydroperoxides then serve as substrates for hydroperoxide lyases (HPLs) , enzymes that cleave the hydroperoxide molecule. This cleavage typically results in the formation of volatile aldehydes and oxo-acids mdpi.comuliege.beocl-journal.orgresearchgate.net. While the LOX pathway is most commonly associated with the production of shorter-chain aldehydes (C6 and C9, known as Green Leaf Volatiles or GLVs) mdpi.comuliege.be, longer-chain unsaturated aldehydes, including decenals, can also be formed through related oxidative processes or modifications of longer-chain fatty acid substrates foodb.cahmdb.caontosight.ai.
Another significant pathway involves the omega-oxidation (ω-oxidation) of fatty acids. This process, occurring primarily in the endoplasmic reticulum, involves the hydroxylation of the terminal (ω) carbon of a fatty acid by cytochrome P450 monooxygenases, followed by oxidation of the hydroxyl group to an aldehyde by alcohol dehydrogenase, and further oxidation to a dicarboxylic acid by aldehyde dehydrogenase wikipedia.org. While this pathway typically leads to dicarboxylic acids, the intermediate aldehyde can be released, potentially contributing to the pool of fatty aldehydes wikipedia.org.
Furthermore, autoxidation of fatty acids, which can be initiated by reactive oxygen species or catalyzed by metal ions, can also lead to the formation of various aldehydes through complex radical chain reactions and peroxide decomposition longdom.orgresearchgate.netimreblank.ch. The specific structure of the resulting aldehyde, including the position and configuration of double bonds, depends on the fatty acid substrate and the precise oxidative mechanism longdom.orgresearchgate.netimreblank.ch.
Identification of Biosynthetic Precursors and Intermediates
The primary precursors for decenal compounds are typically fatty acids. For (E)-6-Decenal, a ten-carbon unsaturated aldehyde with a trans double bond at the sixth position, the direct precursor would likely be a C10 fatty acid or a longer-chain fatty acid that undergoes specific chain shortening or cleavage.
Unsaturated Fatty Acids: Linoleic acid (C18:2) and linolenic acid (C18:3) are key precursors for shorter-chain GLVs via the LOX pathway mdpi.comuliege.be. For longer-chain aldehydes like decenals, saturated or unsaturated fatty acids with ten or more carbons would be the more direct precursors. For instance, oleic acid (C18:1) or linoleic acid (C18:2) have been implicated in the formation of other C10 aldehydes through various oxidative pathways imreblank.chplos.orgwikipedia.org. It is plausible that a C10 fatty acid, such as (E)-6-decenoic acid, could be an intermediate or direct precursor, although its specific role in the biosynthesis of this compound is not explicitly detailed.
Hydroperoxy Fatty Acids: As intermediates in the LOX pathway, hydroperoxy fatty acids (e.g., hydroperoxyoctadecadienoic acids) are crucial for the subsequent formation of aldehydes by HPLs mdpi.comocl-journal.org. The specific hydroperoxide intermediate would dictate the structure of the resulting aldehyde.
Fatty Aldehydes: In some pathways, fatty aldehydes themselves can be intermediates that are further modified or serve as substrates for other reactions, such as reduction to fatty alcohols mdpi.comresearchgate.netnih.gov.
Table 1: General Pathways and Key Components in Unsaturated Aldehyde Biosynthesis
| Step/Process | Key Enzyme(s) | Primary Substrate(s) | Key Intermediate(s) | Typical Product(s) (Related to Decenals) | Relevance to this compound |
| Lipoxygenase Pathway | Lipases | Triglycerides, Phospholipids | Free Fatty Acids | N/A (releases precursors) | Releases fatty acid precursors for oxidation. |
| Lipoxygenases (LOX) | Polyunsaturated Fatty Acids (PUFAs, e.g., C18:2, C18:3) | Hydroperoxy Fatty Acids (e.g., 13-HPOD, 9-HPOD) | Hydroperoxides | Primary oxidation of PUFAs. | |
| Hydroperoxide Lyases (HPL) | Hydroperoxy Fatty Acids | Hemiacetals | Short-chain aldehydes (C6, C9), Oxo-acids, Longer-chain unsaturated aldehydes (e.g., C10) | Cleaves hydroperoxides to form aldehydes. Specific HPLs may influence chain length and double bond position. | |
| Omega-Oxidation | Cytochrome P450 monooxygenases (CYPs) | Fatty Acids (e.g., C10, C12) | ω-hydroxy fatty acids | ω-hydroxy aldehydes, ω-carboxylic acids | Potential route to C10 aldehydes via terminal oxidation. |
| Alcohol Dehydrogenase (ADH) | ω-hydroxy fatty acids | Aldehydes | ω-aldehydes | Oxidizes hydroxyl group to aldehyde. | |
| Autoxidation | Non-enzymatic (Oxygen, ROS, metal ions) | Unsaturated Fatty Acids | Peroxides, Radicals | Various aldehydes (e.g., 2-decenal isomers, epoxy-decenals) | Non-specific oxidative cleavage can yield various aldehydes from fatty acids. |
Regulation of Decenal Biosynthesis in Biological Systems
The regulation of unsaturated aldehyde biosynthesis is multifaceted and depends on the specific biological context.
Substrate Availability: The presence and concentration of appropriate fatty acid precursors are critical. For instance, increased levels of specific fatty acids within cellular membranes or as free fatty acids can drive aldehyde production mdpi.comuliege.be.
Enzyme Expression and Activity: The expression levels and activity of key enzymes like LOXs, HPLs, and ADHs are major regulatory points. These enzymes can be induced by various stimuli, such as mechanical wounding, pathogen attack, or developmental cues in plants mdpi.comuliege.be. Tissue damage, for example, often triggers the LOX pathway, leading to the rapid synthesis of volatile aldehydes mdpi.comuliege.be.
Cellular Compartmentation: The localization of enzymes and substrates within cellular compartments (e.g., membranes, organelles) can influence the rate and specificity of aldehyde formation mdpi.comuliege.be.
Metabolic Interconversion: Aldehydes are often transient intermediates that can be rapidly converted into other compounds, such as alcohols by alcohol dehydrogenases (ADHs), or further oxidized to carboxylic acids mdpi.comresearchgate.netnih.gov. The balance between aldehyde synthesis and its subsequent metabolism influences the steady-state levels of these compounds.
While the precise regulatory mechanisms governing the formation of this compound are not specifically elucidated, it is likely influenced by the availability of suitable C10 fatty acid precursors and the activity of specific oxidative enzymes within the cell, potentially triggered by cellular damage or specific developmental signals.
Compound List:
this compound
Linoleic acid (C18:2)
Linolenic acid (C18:3)
(Z)-3-Hexenal
(E)-2-Hexenal
Hydroperoxy fatty acids
13-Hydroperoxyoctadecadienoic acid (13-HPOD)
9-Hydroperoxyoctadecadienoic acid (9-HPOD)
Oxo-acids
(E)-6-decenoic acid
Oleic acid (C18:1)
(E,Z)-2,4-Decadienal
trans-4,5-Epoxy-(E)-2-decenal
ω-hydroxy fatty acids
ω-aldehydes
ω-carboxylic acids
2-Decenal
(6Z)-6-Decenal
(E)-2-octenal
(Z)-2-nonenal
(E)-2-nonenal
(Z)-3-nonenal
(E)-2-decenal
(E,E)-2,4-decadienal
(E,Z,Z)-2,4,7-tridecatrienal
Hexanal
(E)-2-heptenal
(Z)-4-decenal
(E,E)-2,4-decadienal
(Z)-6-decenal
Environmental Fate and Degradation Pathways of E 6 Decenal
Abiotic Transformation Processes in Environmental Media
Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. For (E)-6-Decenal, these processes primarily include photolysis, hydrolysis, and oxidation, which can occur in the atmosphere, water, and soil.
Atmospheric Degradation: Once volatilized into the atmosphere, this compound is susceptible to degradation by several photochemical processes. The most significant of these is its reaction with hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the troposphere. researchgate.net The reaction of •OH radicals with unsaturated aldehydes like this compound can proceed via two main pathways: addition to the carbon-carbon double bond or abstraction of the aldehydic hydrogen. researchgate.netnih.gov For similar unsaturated aldehydes, such as trans-2-nonenal, the reaction rate with OH radicals is significant, leading to a short atmospheric lifetime, estimated to be around 1 hour under typical daytime conditions. researchgate.net Photolysis, the direct breakdown of a molecule by sunlight, can also contribute to the atmospheric degradation of aldehydes, although its importance relative to the reaction with •OH radicals varies depending on the specific structure of the aldehyde and atmospheric conditions. researchgate.net
Degradation in Water and Soil: In aqueous environments, abiotic degradation of this compound can occur through hydrolysis and oxidation. The aldehyde group can undergo hydration to form a geminal diol, which can then be oxidized. libretexts.org However, the hydrolysis of the carbon-carbon double bond is generally a slow process under typical environmental pH and temperature conditions. Oxidation by other reactive species present in water and soil, such as hydroxyl radicals generated through photochemical processes, can be a more significant degradation pathway. nih.govresearchgate.net In soil, the fate of this compound is also influenced by its partitioning between the soil, water, and air phases, which is governed by its physical-chemical properties. As a VOC, it is expected to have a tendency to volatilize from moist soil surfaces. nih.gov
Table 1: Key Abiotic Transformation Processes for Unsaturated Aldehydes
| Process | Environmental Medium | Description | Significance for this compound |
|---|---|---|---|
| Reaction with Hydroxyl Radicals (•OH) | Atmosphere | Highly reactive •OH radicals attack the C=C double bond and the aldehyde hydrogen, leading to rapid degradation. researchgate.netnih.gov | Considered the primary atmospheric removal mechanism, resulting in a short atmospheric lifetime. researchgate.netresearchgate.net |
| Photolysis | Atmosphere, Surface Water | Direct absorption of UV radiation can lead to the cleavage of chemical bonds. | Contributes to atmospheric degradation, but is generally less significant than the reaction with •OH radicals for similar compounds. researchgate.net |
| Hydrolysis | Water, Soil | Reaction with water. The aldehyde group can hydrate (B1144303) to a gem-diol. libretexts.org | Generally a slow process for the C=C double bond under neutral pH conditions. Hydration of the aldehyde group is a precursor to oxidation. nsf.gov |
| Oxidation | Water, Soil | Reaction with dissolved oxygen and other oxidizing agents can convert the aldehyde group to a carboxylic acid. researchgate.net | An important degradation pathway in aqueous and soil environments, often catalyzed by metal ions or microbial activity. researchgate.net |
Biotic Degradation Mechanisms and Microbial Metabolism of Aliphatic Aldehydes
Biotic degradation, primarily through microbial metabolism, is a crucial pathway for the removal of aliphatic aldehydes from the environment. nih.gov A wide variety of microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down these compounds. nih.govresearchgate.net
The microbial metabolism of aliphatic aldehydes like this compound typically proceeds through two main enzymatic pathways:
Oxidation: The aldehyde functional group is oxidized to a carboxylic acid. This reaction is catalyzed by a class of enzymes known as aldehyde dehydrogenases (ALDHs). frontiersin.orgresearchgate.net These enzymes are widespread in microorganisms and exhibit broad substrate specificity, allowing them to act on a range of aliphatic and aromatic aldehydes. nih.govacs.org The resulting carboxylic acid, (E)-6-decenoic acid, can then enter central metabolic pathways, such as the β-oxidation pathway, where it is further broken down to yield acetyl-CoA, which can be used by the cell for energy and biosynthesis. inrs.caresearchgate.net
Reduction: The aldehyde group can be reduced to a primary alcohol, (E)-6-decen-1-ol. This reaction is catalyzed by alcohol dehydrogenases (ADHs), which often work in reverse. This is generally a detoxification step, as alcohols are typically less reactive and toxic than their corresponding aldehydes. asm.org
The presence of the carbon-carbon double bond in this compound may require additional enzymatic steps for complete degradation, such as isomerization or saturation by reductases, before or during the β-oxidation process. The efficiency of biodegradation depends on various environmental factors, including the microbial population present, temperature, pH, and the availability of nutrients and oxygen. researchgate.net
Table 2: Microbial Metabolic Pathways for Aliphatic Aldehydes
| Metabolic Pathway | Key Enzyme(s) | Initial Product from this compound | Ultimate Fate |
|---|---|---|---|
| Oxidation | Aldehyde Dehydrogenase (ALDH) | (E)-6-Decenoic acid | Further degradation via β-oxidation to acetyl-CoA, entering central metabolism. inrs.caresearchgate.net |
| Reduction | Alcohol Dehydrogenase (ADH) | (E)-6-Decen-1-ol | May be further metabolized or persist as the alcohol. Often a detoxification step. asm.org |
Environmental Persistence and Transport of Volatile Decenals
The environmental persistence of a compound is determined by its resistance to degradation, while its transport is governed by its physical and chemical properties. nih.gov As a volatile organic compound (VOC), this compound is expected to partition between air, water, and soil compartments. nih.govcopernicus.org
Transport: The movement of this compound in the environment is largely dictated by its volatility and water solubility. These properties are quantified by its vapor pressure and Henry's Law constant. wikipedia.orgwikipedia.org While specific data for this compound is limited, data for the related C10 aldehyde, decanal, and the C10 alkane, decane, can provide insights. Decane has a relatively high vapor pressure and a very high Henry's Law constant, indicating a strong tendency to volatilize from water into the air. nih.gov This suggests that this compound will also be mobile in the environment, with volatilization from surface water and moist soil being a significant transport process. nih.govnih.gov Once in the atmosphere, it can be transported over distances before being degraded or deposited back to the surface through wet or dry deposition. gnest.org
Persistence: The persistence of this compound is expected to be low due to its susceptibility to both abiotic and biotic degradation.
In the atmosphere: As discussed in section 6.1, the reaction with hydroxyl radicals is rapid, leading to an atmospheric half-life on the order of hours. researchgate.netresearchgate.net
In water and soil: Biotic degradation by microorganisms is likely the most significant removal process. nih.gov The rate of biodegradation will be highly dependent on local environmental conditions. Given the widespread ability of microbes to metabolize aliphatic aldehydes, this compound is not expected to persist for long periods in biologically active soils and water. nih.govresearchgate.net
Evolutionary Ecology of Chemical Signaling Involving Decenals
Adaptive Evolution of Chemical Communication Systems
The evolution of chemical communication systems is a dynamic process driven by natural and sexual selection, often involving the exaptation of molecules originally serving different functions. For instance, compounds involved in defense can be repurposed as pheromones for mating or aggregation royalsocietypublishing.org. The complexity of pheromone blends, including the specific ratios and configurations of components like unsaturated aldehydes, can evolve to enhance species recognition and reproductive isolation frontiersin.orgopenagrar.de.
Adaptive evolution in these systems can lead to the refinement of signals to convey precise information about species identity, sex, and physiological status. For example, variations in the chain length, double bond position, and stereochemistry of aldehydes can significantly alter their attractiveness and specificity to target organisms openagrar.de. This fine-tuning allows for the development of highly specific communication channels, which can be critical for preventing hybridization and facilitating speciation frontiersin.orgnih.gov. The evolutionary trajectory of these signals is often shaped by the ecological context, including predator-prey interactions and the need to exploit specific resources jst.go.jpusda.gov.
Co-evolutionary Dynamics between Organisms and Decenal-Mediated Interactions
The interaction between chemical signals and their reception systems is a classic example of co-evolution. Organisms that produce pheromones, such as those involving decenal structures, evolve in tandem with the olfactory receptors in responding organisms that detect these signals oup.comfrontiersin.org. This reciprocal evolutionary pressure can lead to intricate "arms races" or mutualistic adaptations.
For instance, the evolution of novel pheromone components, like specific unsaturated aldehydes, can drive the diversification of olfactory receptors in the receiving sex, or in conspecifics that respond to these signals. Conversely, changes in receptor sensitivity or specificity can exert selective pressure on the composition of the emitted pheromone blend nih.govpnas.org. This ongoing interplay can result in the maintenance of reproductive isolation between closely related species, even when they inhabit similar environments frontiersin.orgfrontiersin.org. The chemical signals mediated by compounds such as decenals can therefore be key drivers in the speciation process, shaping the diversity of life through these intimate co-evolutionary relationships.
Genetic Basis of Olfactory Receptor Diversity and Ligand Specificity in Responding Organisms
The ability of an organism to detect and respond to specific chemical signals is underpinned by the genetic basis of its olfactory system, particularly the diversity of olfactory receptor (OR) genes frontiersin.orgmdpi.com. These genes encode proteins that are crucial for recognizing and binding to specific odorants, including pheromones like unsaturated aldehydes.
The evolution of olfactory receptor repertoires is characterized by processes such as gene duplication, divergence, and loss mdpi.comfrontiersin.org. Gene duplication events can provide raw material for new receptor functions, allowing one copy to retain the ancestral function while the duplicate evolves altered ligand specificity pnas.orgfrontiersin.org. Mutations within the ligand-binding pockets of these receptors can lead to changes in their tuning, enabling them to recognize novel compounds or to discriminate more finely between existing ones nih.govpnas.org.
This genetic variation in olfactory receptors directly influences ligand specificity. While some receptors are highly specific to a particular odorant, others exhibit broader tuning, responding to a range of related compounds lu.sepsu.edu. This diversity in receptor tuning is essential for processing the complex olfactory landscape and can be shaped by evolutionary pressures, such as the need to avoid misidentification of mates or to detect a wider array of ecological cues frontiersin.orgfrontiersin.org. The identification of specific genes and their variations responsible for recognizing aldehydes like (E)-6-Decenal is an active area of research, crucial for understanding the evolutionary pathways of chemical communication.
Data Tables
Given the general nature of the available research concerning unsaturated aldehydes in evolutionary chemical ecology, the following tables illustrate general principles and examples rather than specific data for this compound, which is not extensively detailed in the provided literature for this specific context.
Table 1: Examples of Aldehydes in Insect Chemical Communication
| Aldehyde Compound | Primary Role in Communication | Example Insect Group/Species | References |
| (E)-2-Decenal | Defensive compound, Alarm pheromone | Halyomorpha halys (Brown marmorated stink bug) | jst.go.jpusda.govfrontiersin.org |
| (Z,E)-9,12-Tetradecadienyl acetate | Sex pheromone | Plodia interpunctella (Indianmeal moth) | openagrar.de |
| (Z,E)-9,11-Tetradecadienal | Sex pheromone | Ectomyelois ceratoniae (Carob moth) | psu.edu |
| (Z)-9-Tetradecenal | Sex pheromone | Ectomyelois ceratoniae (Carob moth) | psu.edu |
| Nonanal | Sex pheromone | Galleria mellonella (Greater wax moth) | openagrar.de |
| (E)-2-Octadecenal | Sex pheromone | Tinea pellionella (Case-making clothes moth) | openagrar.de |
| (E)-4-oxo-2-decenal | Component of secretions | Heteropterans (True bugs) | jst.go.jpscielo.br |
Potential Academic and Research Applications of E 6 Decenal Knowledge
Advancements in Semiochemical-Based Pest Management Strategies
Semiochemicals are signal-carrying chemicals that mediate interactions between organisms. Their use in integrated pest management (IPM) offers an environmentally conscious alternative to broad-spectrum pesticides. These compounds can be used to monitor and control pest populations by manipulating insect behavior, for example, by luring them into traps or disrupting their mating patterns. The ultimate goal of employing semiochemicals is to develop targeted, non-toxic interventions that keep pest populations below economically damaging levels.
While research has identified numerous aldehydes as key components of insect communication systems, specific studies detailing the role of (E)-6-Decenal in large-scale pest management are not extensively documented in publicly available research. However, the principles of semiochemical-based strategies provide a framework for its potential application.
Behavioral-modifying agents are a cornerstone of modern IPM. These semiochemicals, which include attractants, repellents, and aggregation pheromones, can be deployed in various ways:
Monitoring: Traps baited with specific attractants can provide crucial data on pest population density and distribution, allowing for timely and targeted control measures.
Mass Trapping: Deploying a high density of baited traps can capture a significant portion of a pest population, thereby reducing its reproductive potential.
Mating Disruption: Saturating an area with a synthetic sex pheromone confuses insects (usually males), preventing them from locating mates and reducing subsequent generations.
Attract-and-Kill: This strategy lures insects to a source that contains a killing agent, such as an insecticide or a pathogen, providing targeted control with minimal non-target effects.
The development of such agents relies on identifying the specific compounds that trigger desired behaviors in a target pest.
Beyond attraction, repellency and anti-aggregation are vital mechanisms for protecting crops. Many insects, particularly in the order Hemiptera (true bugs), release complex blends of volatile compounds from scent glands as a defense mechanism against predators. These secretions often contain various aldehydes.
For instance, research on different species of Heteroptera has shown that compounds like (E)-2-hexenal and (E)-2-octenal have repellent properties against predators such as the praying mantis. The repellent effect is believed to be linked to the predator's olfactory system, where the compounds bind to antennal receptors. While these studies focus on isomers of decenal, they highlight the defensive role of aldehydes in insect chemical communication. The investigation into whether this compound possesses similar anti-aggregation or repellent properties in any insect species could open new avenues for developing protective "push" strategies in push-pull pest management systems.
| Pest Management Strategy | Description | Potential Role of a Compound like this compound |
| Monitoring | Using baited traps to survey pest populations. | Could serve as a species-specific lure if identified as an attractant. |
| Mass Trapping | Removing large numbers of individuals from a population. | Could be used as the bait in traps if it is a powerful attractant. |
| Mating Disruption | Confusing insects to prevent them from finding mates. | Could be a component of a pheromone blend used to saturate an area. |
| Repellency ("Push") | Driving pests away from a crop. | Could be used as a repellent if shown to elicit an avoidance response. |
Contributions to Fundamental Research in Chemical Ecology and Volatile Compound Interactions
Chemical ecology is the study of chemically-mediated interactions between living organisms. Volatile organic compounds are the "language" of many of these interactions, influencing everything from mating and defense to foraging and habitat selection.
The study of individual compounds like this compound contributes to a larger library of chemical signals. Research in this area often involves identifying the complete blend of volatiles produced by an organism and then systematically testing each component to determine its specific function. The odor profile and the resulting behavioral response can change dramatically based on the precise ratio of different compounds in a mixture. For example, the interaction between different aldehydes can create a composite aroma that is perceived differently than any of the individual components alone. Understanding these intricate interactions is fundamental to deciphering the chemical communication systems that structure ecological communities. Although specific research detailing the interactive role of this compound is limited, its structural similarity to other known semiochemicals suggests it could play a role in the complex volatile blends of various organisms.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are most effective for identifying and characterizing (E)-6-Decenal in complex mixtures?
- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for separation and quantification, nuclear magnetic resonance (NMR) for structural elucidation (particularly to confirm the E-configuration via coupling constants), and infrared spectroscopy (IR) to identify functional groups like the aldehyde moiety. Cross-reference spectral data with authenticated databases such as NIST Chemistry WebBook . For trace analysis, use solid-phase microextraction (SPME) coupled with GC-MS to enhance sensitivity.
Q. How can researchers optimize the synthesis of this compound to improve stereoselectivity and yield?
- Methodological Answer : Employ Wittig or Horner-Wadsworth-Emmons reactions, which favor E-alkene formation. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) using design of experiments (DoE) frameworks. Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry via NOESY NMR. Compare yields under varying conditions (e.g., 60–80°C, toluene vs. THF) to identify optimal parameters .
Q. What are the best practices for assessing the stability of this compound under varying environmental conditions?
- Methodological Answer : Design accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Use high-performance liquid chromatography (HPLC) to track degradation products over time. For oxidative stability, employ headspace analysis with GC-MS to detect volatile byproducts like hexanal or nonanal. Statistical models (e.g., Arrhenius plots) can predict shelf-life .
Advanced Research Questions
Q. How can contradictory data regarding the olfactory threshold of this compound be resolved across studies?
- Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies, such as differences in sample purity, analytical methods (e.g., GC-MS vs. olfactometry), or panelist demographics. Perform sensory trials with standardized protocols (e.g., ASTM E679) and control for confounding factors like nasal adaption. Use multivariate regression to isolate key variables influencing threshold measurements .
Q. What mechanistic insights explain the isomerization of this compound under specific catalytic conditions?
- Methodological Answer : Apply density functional theory (DFT) calculations to model energy barriers for isomerization pathways. Validate computationally predicted intermediates using in situ Fourier-transform infrared spectroscopy (FTIR) or time-resolved NMR. Isotopic labeling (e.g., deuterated solvents) can track hydrogen migration during acid- or base-catalyzed isomerization .
Q. How do intermolecular interactions between this compound and matrix components (e.g., lipids, proteins) affect its release kinetics in biological systems?
- Methodological Answer : Use molecular dynamics simulations to model binding affinities with lipid bilayers or proteins. Validate with experimental techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). In vitro release studies can correlate simulated data with observed kinetics (e.g., using Franz diffusion cells) .
Data Analysis & Ethical Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in sensory or toxicological studies?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal curves) to EC50/LC50 calculations. For high-throughput data, use machine learning algorithms (e.g., random forests) to identify non-linear interactions. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and sharing raw datasets via repositories like Zenodo .
Q. How can researchers ethically navigate data-sharing challenges when studying proprietary this compound formulations?
- Methodological Answer : Use data anonymization (e.g., masking synthetic routes) or controlled-access agreements via platforms like COmanage. For collaborative studies, draft material transfer agreements (MTAs) specifying intellectual property rights. Reference ethical frameworks like GDPR and institutional review board (IRB) guidelines to balance openness with confidentiality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
